molecular formula C24H29N3O3S B1665899 2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide CAS No. 898800-26-5

2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B1665899
M. Wt: 439.6 g/mol
InChI Key: IVANYIPLGFVBGR-UHFFFAOYSA-N
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Description

“2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide” is a chemical compound with the molecular formula C24H29N3O3S . It has a molecular weight of 439.58 g/mol . The compound is solid in physical form and should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The compound has a complex molecular structure. The IUPAC name for this compound is 2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one . The InChI code is 1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 439.6 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has five rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Fungicidal Activity : This compound has been explored for its synthesis and potential fungicidal activity. Mao, Song, and Shi (2013) synthesized a series of novel compounds, including variants of this chemical, by annulation reactions and Knoevenagel reactions. These compounds showed moderate to excellent fungicidal activity against certain pathogens (Mao, H., Song, H., & Shi, D.-Q., 2013).

  • Reactivity with Amines : Lukevics et al. (2000) studied the nucleophilic addition of secondary amines to similar compounds, demonstrating that the reactivity and pathway depend on the structure of the thiophene dioxide, amine's basicity, and solvent nature (Lukevics, E., Arsenyan, P., Belyakov, S., Popelis, J., & Pudova, O., 2000).

Pharmaceutical and Biological Applications

  • Potential Anti-Arthritic Agents : Inagaki et al. (2000) explored derivatives of gamma-sultam, which are structurally related to the compound , for their antiarthritic properties. They found some derivatives effective in animal models without causing ulcers, indicating potential for the development of new antiarthritic drugs (Inagaki, M., Tsuri, T., Jyoyama, H., Ono, T., & others, 2000).

  • Selective Inhibition of Tumor-Associated Carbonic Anhydrases : Cornelio et al. (2019) synthesized 5-aryl-substituted isothiazol-3(2H)-one-1,(1)-(di)oxide analogs, showing inhibition of tumor-associated human carbonic anhydrase isoenzymes. This highlights the potential of derivatives of this compound in cancer therapy (Cornelio, B., Laronze-Cochard, M., Miambo, R. F., & others, 2019).

Industrial and Material Science Applications

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANYIPLGFVBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide

Synthesis routes and methods

Procedure details

A solution of 2-tert-butyl-4-chloro-5-phenylisothiazol-3(2H)-one 1,1-dioxide (0.150 g, 0.50 mmol) and 4-piperidinoaniline (0.176 g, 1.00 mmol) in DMF (2 mL) was heated at 120° C. for 15 mins in a microwave reactor. EtOAc was then added and the resulting mixture was washed with brine and evaporated. The residue was purified by silica gel column chromatography using a 9:1 mixture of petroleum ether and EtOAc as eluant, to give the title compound (0.110 g, 50%) as a solid; 1H NMR (500 MHz, CDCl3): δ 7.22-7.18 (m, 1H), 7.16-7.05 (m, 5H), 6.58 (d, 2H), 6.54 (d, 2H), 3.02 (t, 4H), 1.80 (s, 9H), 1.70-1.62 (m, 4H), 1.58-1.54 (m, 2H); 13C NMR (125 MHz, CDCl3): δ 160.3, 149.9, 131.3, 129.6, 128.8, 128.1, 127.8, 125.3, 123.5, 116.3, 109.4, 61.9, 51.1, 27.9, 25.7, 24.4; Mass Spectrum: M+H+ 440.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide

Citations

For This Compound
1
Citations
A Ramezani, L Dubrovsky, T Pushkarsky… - … of Pharmacology and …, 2015 - ASPET
Previous studies demonstrated that liver X receptor (LXR) agonists inhibit human immunodeficiency virus (HIV) replication by upregulating cholesterol transporter ATP-binding cassette …
Number of citations: 26 jpet.aspetjournals.org

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